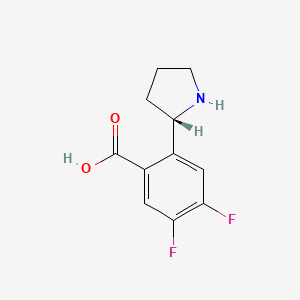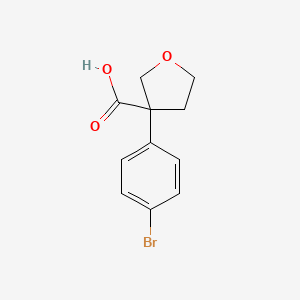
3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C11H11BrO3 It features a tetrahydrofuran ring substituted with a bromophenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with tetrahydrofuran in the presence of a suitable catalyst. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and oxidation to yield the desired product. Common reagents used in this synthesis include sodium borohydride for reduction and potassium permanganate for oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include bromophenyl derivatives, alcohols, and substituted tetrahydrofuran compounds .
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)tetrahydrofuran: Lacks the carboxylic acid group, making it less polar and potentially less reactive.
4-Bromo-3-thiophenecarboxylic acid: Contains a thiophene ring instead of a tetrahydrofuran ring, which can alter its electronic properties and reactivity.
Uniqueness
3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid is unique due to the combination of the bromophenyl group and the tetrahydrofuran ring with a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H11BrO3 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
3-(4-bromophenyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H11BrO3/c12-9-3-1-8(2-4-9)11(10(13)14)5-6-15-7-11/h1-4H,5-7H2,(H,13,14) |
InChI-Schlüssel |
RPKQJHUGUAASOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1(C2=CC=C(C=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




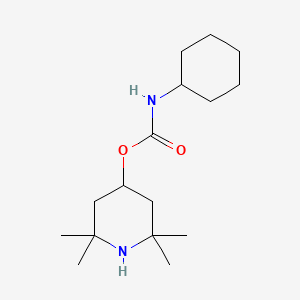
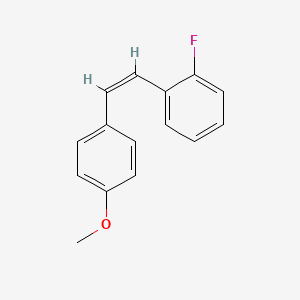
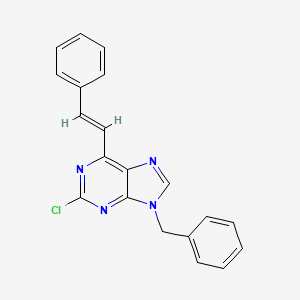

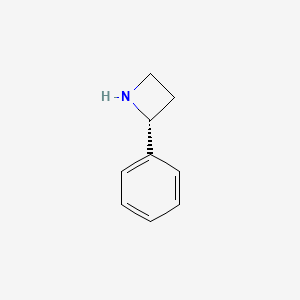
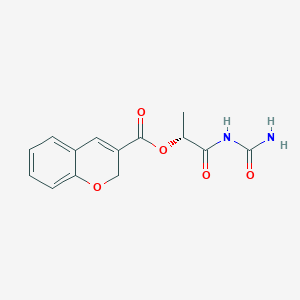
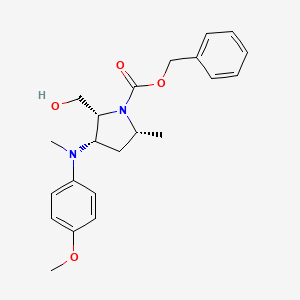
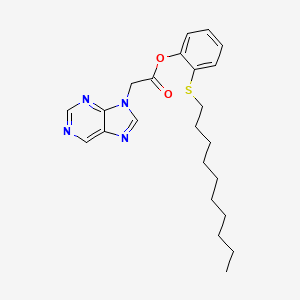
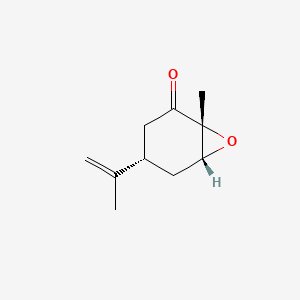
![6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12933980.png)

